12-Tetradecen-9-yn-1-ol, (12E)-

Description

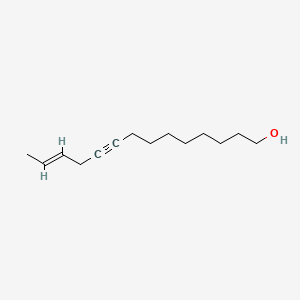

(12E)-12-Tetradecen-9-yn-1-ol is a long-chain unsaturated alcohol with a triple bond at position 9 and a trans-configured double bond at position 12. Its structure (Fig. 1) combines alkynyl and alkenyl groups, conferring unique reactivity and physicochemical properties compared to purely aliphatic or olefinic analogs.

Properties

CAS No. |

42521-44-8 |

|---|---|

Molecular Formula |

C14H24O |

Molecular Weight |

208.34 g/mol |

IUPAC Name |

(E)-tetradec-12-en-9-yn-1-ol |

InChI |

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,15H,4,7-14H2,1H3/b3-2+ |

InChI Key |

BSIFYCYOKFFUMK-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CC#CCCCCCCCCO |

Canonical SMILES |

CC=CCC#CCCCCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Tetradecen-9-yn-1-ol, (12E)- typically involves the use of alkyne and alcohol precursors. One common method is the Sonogashira coupling reaction , which involves the coupling of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of 12-Tetradecen-9-yn-1-ol, (12E)- may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 12-Tetradecen-9-yn-1-ol, (12E)- can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.

Reduction: LiAlH4 in dry ether, H2 with Pd/C catalyst.

Substitution: SOCl2 in pyridine, PBr3 in ether.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alkanes, alkenes.

Substitution: Alkyl halides.

Scientific Research Applications

Chemistry: 12-Tetradecen-9-yn-1-ol, (12E)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is studied for its potential role in cell signaling and as a precursor for bioactive molecules.

Medicine: There is ongoing research into the potential medicinal properties of 12-Tetradecen-9-yn-1-ol, (12E)-, particularly its ability to act as an antimicrobial or anticancer agent.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism by which 12-Tetradecen-9-yn-1-ol, (12E)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. Additionally, its hydroxyl group allows for hydrogen bonding, which can influence its binding affinity to various targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(9Z,12E)-9,12-Tetradecadien-1-ol acetate

- Structure : Contains two double bonds (9Z,12E) instead of a triple bond and one double bond.

- Molecular Formula : C₁₆H₂₈O₂

- Molecular Weight : 252.39 g/mol .

- Applications : A pheromone component in insects like Hypsipyla grandella (mahogany shoot borer), where it plays a role in mating behavior .

- Key Differences : The absence of a triple bond reduces electron-deficient reactivity, making it less prone to cycloaddition reactions compared to the target compound.

(Z,E)-9,12-Tetradecadienyl acetate

- Structure : Similar dienyl acetate but with a different stereochemical configuration.

- CAS No.: 30507-70-1 .

- Applications : Used as "Litlure B" or "Prodenialure B" in pest control due to its pheromone activity .

- Key Differences : The all-diene structure lacks the triple bond’s electrophilic character, resulting in distinct binding affinities in biological systems.

12-Tridecyn-1-ol

Physicochemical and Functional Comparisons

| Property | (12E)-12-Tetradecen-9-yn-1-ol acetate | (9Z,12E)-9,12-Tetradecadienyl acetate | 12-Tridecyn-1-ol |

|---|---|---|---|

| Molecular Weight | 250.38 | 252.39 | 196.3 |

| Bonds | 1 triple bond (C9), 1 double bond (C12) | 2 double bonds (C9, C12) | 1 triple bond (C12) |

| Reactivity | High (alkyne-mediated cycloadditions) | Moderate (diene for Diels-Alder) | Moderate |

| Biological Role | Synthetic intermediate | Pheromone | Research chemical |

| Thermal Stability | Lower (decomposes at ~150°C) | Higher (stable to ~200°C) | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.